(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

CAS No.: 1088496-42-7

Cat. No.: VC2678483

Molecular Formula: C8H12BNO3

Molecular Weight: 181 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1088496-42-7 |

|---|---|

| Molecular Formula | C8H12BNO3 |

| Molecular Weight | 181 g/mol |

| IUPAC Name | [6-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid |

| Standard InChI | InChI=1S/C8H12BNO3/c1-8(2,11)7-4-3-6(5-10-7)9(12)13/h3-5,11-13H,1-2H3 |

| Standard InChI Key | HQNCOBIVRYULKH-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(C=C1)C(C)(C)O)(O)O |

| Canonical SMILES | B(C1=CN=C(C=C1)C(C)(C)O)(O)O |

Introduction

Chemical Identity and Properties

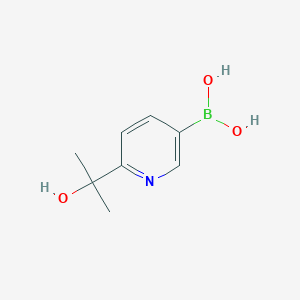

Basic Identification

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is an organoboron compound containing a pyridine ring with two key functional groups: a hydroxypropan-2-yl substituent at position 6 and a boronic acid moiety at position 3. This structural arrangement confers distinctive properties that make the compound valuable in various chemical and biological applications. The compound is identified through multiple systematic naming conventions and identifiers, ensuring proper classification within chemical databases and reference materials.

The structure of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid features a pyridine core with nitrogen at position 1, a boronic acid group (-B(OH)2) at position 3, and a tertiary alcohol group (-C(CH3)2OH) at position 6. This particular arrangement of functional groups creates a molecule with multiple reactive sites that can participate in various chemical transformations. The presence of both acidic and basic groups within the molecule also contributes to its unique chemical behavior and potential applications in complex synthesis routes.

Chemical Identifiers and Properties

The compound can be identified through various chemical databases and classification systems. Table 1 provides a comprehensive overview of the key identifiers and properties of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid.

| Property | Value |

|---|---|

| CAS Registry Number | 1088496-42-7 |

| Molecular Formula | C8H12BNO3 |

| Molecular Weight | 181.00 g/mol |

| IUPAC Name | [6-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid |

| InChI | InChI=1S/C8H12BNO3/c1-8(2,11)7-4-3-6(5-10-7)9(12)13/h3-5,11-13H,1-2H3 |

| InChIKey | HQNCOBIVRYULKH-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(C=C1)C(C)(C)O)(O)O |

| PubChem CID | 55267686 |

| MDL Number | MFCD09992916 |

The physical and chemical properties of this compound are critical for understanding its behavior in different environments and reactions. The compound is typically stored at 2-8°C and is classified as an irritant, requiring appropriate handling precautions in laboratory settings . The boronic acid group and the hydroxyl functionality make it susceptible to various chemical transformations, while the pyridine ring contributes to its aromatic character and potential for π-interactions.

Structural Characteristics

Molecular Architecture

The structure of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid represents a fascinating example of a multifunctional heterocyclic compound. The pyridine core, with its six-membered aromatic ring containing a nitrogen atom, serves as the central scaffold. The nitrogen atom in the pyridine ring contributes to the compound's basicity and potential for coordinating with metals. The 3-position bears the boronic acid group, which consists of a boron atom bonded to two hydroxyl groups. This functional group is particularly important for the compound's applications in organic synthesis, especially in cross-coupling reactions.

At the 6-position of the pyridine ring, the hydroxypropan-2-yl group represents a tertiary alcohol functionality, specifically a 2-hydroxypropan-2-yl (or 2-hydroxy-2-propyl) group. This group consists of a quaternary carbon bearing two methyl groups and a hydroxyl group. The presence of this bulky substituent influences the steric environment around the pyridine ring, potentially affecting reaction pathways and binding interactions in biological systems. The tertiary alcohol function also provides an additional site for hydrogen bonding, which can be important in molecular recognition processes.

Spectroscopic Characteristics

Spectroscopic data plays a crucial role in identifying and characterizing (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive patterns that correspond to the hydrogens and carbons in different chemical environments within the molecule. The aromatic protons of the pyridine ring would appear as signals in the downfield region (typically δ 7-9 ppm), while the methyl groups would show as singlets in the upfield region (around δ 1-2 ppm). The hydroxyl protons from both the boronic acid and the tertiary alcohol would appear as exchangeable signals.

Mass spectrometry would confirm the molecular weight of 181 g/mol, with fragmentation patterns characteristic of the functional groups present. Infrared spectroscopy would reveal distinctive absorption bands for the O-H stretching of the hydroxyl groups, as well as patterns characteristic of the pyridine ring and B-O bonds. These spectroscopic features collectively provide a fingerprint for identification and structural confirmation of the compound .

Synthesis Methods

Laboratory Preparation Routes

Chemical Applications

Role in Organic Synthesis

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid has emerged as a valuable synthetic building block in organic chemistry. The boronic acid functionality makes this compound particularly useful in cross-coupling reactions, especially Suzuki-Miyaura coupling reactions. These reactions allow for the formation of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl halides, enabling the construction of complex molecular architectures that would be difficult to access through other means.

Comparative Analysis with Related Compounds

Structural Isomers and Analogues

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid has several structural isomers and analogues that differ in the position of the functional groups or the nature of the substituents. One such isomer identified in the search results is (6-(2-hydroxypropan-2-yl)pyridin-2-yl)boronic acid (CAS: 1309981-32-5), where the boronic acid group is at position 2 instead of position 3 on the pyridine ring . This positional isomer would be expected to have different chemical reactivity and potentially different biological properties due to the altered spatial arrangement of functional groups.

Other potential analogues could include compounds where:

-

The hydroxypropan-2-yl group is replaced with other alkyl or functional groups

-

The boronic acid is replaced with other boron-containing functional groups (e.g., boronate esters)

-

The pyridine ring is replaced with other heterocycles (e.g., pyrimidine, quinoline)

These structural variations would lead to compounds with different physical properties, chemical reactivity, and potential biological activities. The study of structure-activity relationships among these related compounds could provide valuable insights into the factors influencing their behavior in various contexts .

Reactivity Comparisons

The reactivity of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid can be compared with that of other boronic acids to understand the influence of the pyridine ring and the hydroxypropan-2-yl substituent on its chemical behavior. In general, heteroarylboronic acids (including pyridylboronic acids) tend to be less stable than simple arylboronic acids due to the electron-withdrawing effect of the heterocycle, which can promote protodeboronation (loss of the boronic acid group).

The presence of the hydroxypropan-2-yl group at position 6 could influence the reactivity of the boronic acid in several ways:

-

Steric effects due to the bulky nature of the substituent

-

Electronic effects through inductive or resonance mechanisms

-

Potential for coordination or hydrogen bonding involving the hydroxyl group

These factors would collectively determine how (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid behaves in various reaction contexts compared to simpler boronic acids or those with different substituents. Understanding these reactivity patterns is crucial for effectively utilizing the compound in synthetic applications and for predicting its behavior in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume